

# Comparing the efficiency of different catalysts for ammonia synthesis

Author: BenchChem Technical Support Team. Date: December 2025

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## A Comparative Guide to Catalysts for Modern Ammonia Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of **ammonia**, a cornerstone of the chemical industry and a linchpin for global food security, is undergoing a paradigm shift. Driven by the need for more sustainable and energy-efficient processes, research into novel catalysts that can operate under milder conditions than the traditional Haber-Bosch process is intensifying. This guide provides a comprehensive comparison of the efficiency of various catalysts for **ammonia** synthesis, supported by experimental data, detailed methodologies, and mechanistic insights. We will delve into the performance of established iron-based catalysts, the highly active ruthenium-based systems, emerging cobalt-based alternatives, and novel materials such as electrides and metal nitrides.

# Performance Comparison of Ammonia Synthesis Catalysts

The efficiency of a catalyst for **ammonia** synthesis is evaluated based on several key performance indicators, including the rate of **ammonia** formation, the turnover frequency (TOF), which measures the number of **ammonia** molecules produced per active site per unit time, and the activation energy (Ea), which reflects the energy barrier for the reaction. The



following tables summarize the performance of different classes of catalysts under various experimental conditions.

Catalyst Type	Support /Promot er	Temper ature (°C)	Pressur e (MPa)	NH₃ Synthes is Rate (mmol g <sup>-1</sup> h <sup>-1</sup> )	Turnove r Frequen cy (TOF) (s <sup>-1</sup> )	Activati on Energy (Ea) (kJ/mol)	Referen ce(s)
Iron- Based	K2O/Al2O 3	400-500	10-30	Varies significan tly with condition s	0.85 x 10 <sup>-2</sup>	144-180	[1][2][3]
Rutheniu m-Based	Carbon, CeO <sub>2</sub> , MgO	350-450	1-10	Up to 65.42 (on PrOx)	0.05 - 0.28	85-121	[4][5]
Cobalt- Based	Nd <sub>2</sub> O <sub>3</sub> , C, Ba/CeO <sub>2</sub>	300-470	1-6.3	Up to 85.3	1.40 x 10 <sup>-3</sup>	268	[2][6]
Nickel- Based	LaN	400	0.1-0.9	2.41 - 5.13	-	58-67	[7]
Electride	Ru/C12A 7:e <sup>-</sup>	360	-	1.5	-	72	[8]
Metal Nitride	СозМозN	400	0.1	Activity reported	-	-	[9]

Note: Direct comparison of rates can be challenging due to variations in experimental setups and reporting units. The data presented is illustrative of the typical performance of each catalyst class.

## **In-Depth Catalyst Performance Metrics**







The following table provides a more detailed look at the performance of specific catalyst formulations found in the literature.



Catalyst	Temperat ure (°C)	Pressure (MPa)	NH₃ Synthesis Rate	Activatio n Energy (Ea) (kJ/mol)	Key Findings	Referenc e(s)
Fe-based (commerci al)	400	10	~3.1 µmol g <sup>-1</sup> s <sup>-1</sup>	144	Standard industrial catalyst, requires high pressure and temperatur e.	[5][10]
Ru/CeO2	400	8	-	106	Higher activity than Febased catalysts at lower pressures.	[5]
Co-N <sub>2</sub> (atomically dispersed)	300	1	85.3 mmol gCo <sup>-1</sup> h <sup>-1</sup>	-	High activity at milder conditions.	
Co (mechanoc hemical)	Ambient	Ambient	13.7 μmol gcat <sup>-1</sup> h <sup>-1</sup>	0.62 eV (barrier)	Operates at room temperatur e and pressure.	[11]
Ni/La-Al-N	400	0.9	5131 μmol g <sup>-1</sup> h <sup>-1</sup>	67	Stable and active non-ruthenium catalyst.	[12]



Ru/C12A7: e-	360 -	1.5 mmol g <sup>-1</sup> h <sup>-1</sup>	72	Electride support enhances activity by lowering the work function of Ru.	[8]
СозМозN		-	123 (N-H formation barrier)	Proceeds via an associative mechanism .	[9]

# Reaction Mechanisms: Dissociative vs. Associative Pathways

The synthesis of **ammonia** on a heterogeneous catalyst surface can proceed through two primary mechanisms: the dissociative (Langmuir-Hinshelwood) and the associative (Eley-Rideal or Mars-van Krevelen) pathway. The dominant mechanism depends on the catalyst material and its surface properties.[9][13][14]

### **Dissociative Mechanism**

In the dissociative mechanism, the strong triple bond of dinitrogen (N₂) is first broken on the catalyst surface to form adsorbed nitrogen atoms (N). These nitrogen atoms are then sequentially hydrogenated by adsorbed hydrogen atoms (H) to form NH, NH₂, and finally NH₃, which then desorbs from the surface.[15][16] This mechanism is generally accepted for traditional iron and ruthenium-based catalysts.[9][13] The cleavage of the N≡N bond is typically the rate-determining step, requiring significant energy input.[4]





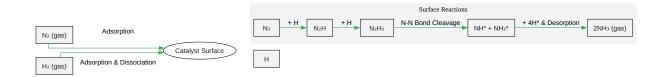
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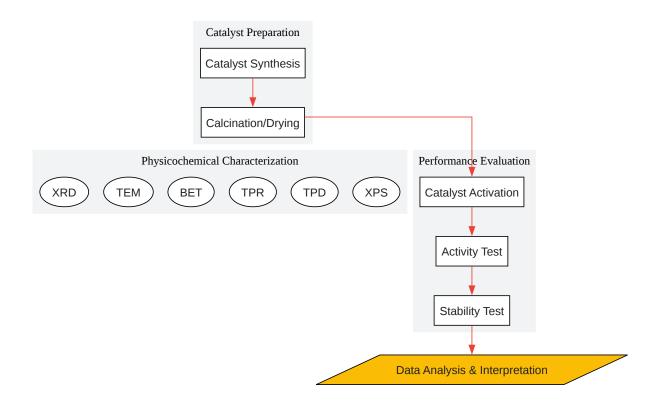
Caption: Dissociative mechanism for ammonia synthesis.

### **Associative Mechanism**

The associative mechanism involves the hydrogenation of the N<sub>2</sub> molecule before the N-N bond is broken.[17] An adsorbed N<sub>2</sub> molecule reacts with adsorbed hydrogen to form intermediates like N<sub>2</sub>H\* and N<sub>2</sub>H<sub>2</sub>\*. The N-N bond is cleaved at a later stage of hydrogenation. This pathway is often observed on newer catalytic materials like certain metal nitrides (e.g., Co<sub>3</sub>Mo<sub>3</sub>N) and is believed to offer a lower energy barrier for **ammonia** synthesis, potentially enabling milder reaction conditions.[9][18]







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- To cite this document: BenchChem. [Comparing the efficiency of different catalysts for ammonia synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221849#comparing-the-efficiency-of-differentcatalysts-for-ammonia-synthesis]

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